molecular formula C16H17ClN4O2S3 B2569816 5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-sulfonamide CAS No. 1171472-96-0

5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-sulfonamide

Cat. No.: B2569816
CAS No.: 1171472-96-0
M. Wt: 428.97
InChI Key: UFVLARSAKXYSIC-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-sulfonamide is a sophisticated small molecule designed for research applications, integrating a benzothiazole core, a thiophene sulfonamide group, and a methylpiperazine moiety. The benzothiazole scaffold is recognized in medicinal chemistry as a privileged structure, with derivatives demonstrating a wide range of biological activities including potent antitumor, antimicrobial, and anti-inflammatory properties in research settings . The incorporation of the 4-methylpiperazin-1-yl group is a common strategy in drug discovery to fine-tune a molecule's physicochemical properties and enhance its interaction with biological targets . Furthermore, the presence of the thiophene-2-sulfonamide functional group contributes to the molecule's potential as a key scaffold for investigating enzyme inhibition and receptor modulation pathways . This makes the compound a valuable candidate for researchers exploring new chemical entities in oncology, infectious diseases, and central nervous system disorders. It is intended for use in high-throughput screening, structure-activity relationship (SAR) studies, and mechanistic studies in biochemical and cellular assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S3/c1-20-6-8-21(9-7-20)16-18-12-3-2-11(10-13(12)24-16)19-26(22,23)15-5-4-14(17)25-15/h2-5,10,19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVLARSAKXYSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzothiazole intermediate.

    Chlorination: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

  • The chlorine atom at the 5-position of the thiophene ring is susceptible to displacement under microwave-assisted conditions.
    Example :

    • Reaction with 3-(piperazin-1-yl)phenol derivatives in the presence of Cs<sub>2</sub>CO<sub>3</sub>/DMF at 120°C yields phenoxy-substituted analogs with >90% efficiency .

    • Thermal heating achieves similar yields but requires extended reaction times (2.5 hours vs. 25 minutes under microwaves) .

Reaction ComponentConditionsYieldSource
3-(Piperazin-1-yl)phenolCs<sub>2</sub>CO<sub>3</sub>, DMF, MW (120°C)94%
4-MethoxybenzylamineK<sub>2</sub>CO<sub>3</sub>, DCM, RT82%

Sulfonamide Group Reactivity

The sulfonamide (-SO<sub>2</sub>NH-) group participates in:

  • Hydrolysis : Acidic/basic cleavage to yield thiophene-2-sulfonic acid and benzothiazol-6-amine derivatives.

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated products, enhancing solubility or bioactivity.

Cross-Coupling Reactions

The benzothiazole-thiophene backbone supports transition metal-catalyzed couplings:

Suzuki–Miyaura Coupling

  • The chlorine atom on the benzothiazole ring (position 6) reacts with aryl boronic acids using Pd catalysts:
    Example :

    • Coupling with 4-fluorophenylboronic acid under Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> in THF/H<sub>2</sub>O produces biaryl derivatives.

Boronic AcidCatalyst SystemYieldSource
4-Fluorophenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, THF/H<sub>2</sub>O78%
Pyridin-3-ylboronic acidPd(OAc)<sub>2</sub>, XPhos, K<sub>3</sub>PO<sub>4</sub>65%

Piperazine Modifications

The 4-methylpiperazine group undergoes selective functionalization:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acylation : Pyrazine-2-carbonyl chloride introduces acyl groups under mild conditions (DMAP, Et<sub>3</sub>N) .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the sulfonamide bond, forming sulfonic acid and amine fragments.

  • Acidic Hydrolysis : Concentrated HCl at 80°C degrades the benzothiazole ring, producing chlorinated byproducts .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, particularly in the realm of cancer therapy. Research indicates that compounds with similar structures can function as inhibitors of specific kinases involved in cancer progression.

Case Study: Src Family Kinases Inhibition

A related compound was shown to selectively inhibit Src family kinases (SFKs), which are crucial for tumor growth and metastasis. The study revealed that these compounds demonstrated high affinity and selectivity for the c-Src and Abl enzymes, leading to promising results in preclinical models of pancreatic cancer . This suggests that 5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-sulfonamide may possess similar inhibitory properties.

Antimicrobial Activity

The compound's sulfonamide moiety is known for its antimicrobial properties. Research has shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis in bacteria.

Antimicrobial Evaluation

In vitro studies have assessed the antimicrobial activity of various sulfonamide derivatives against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures demonstrated effective inhibition against multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa . This highlights the potential of this compound as a candidate for developing new antibiotics.

Anticancer Applications

The design of new anticancer agents often involves hybrid molecules that combine different pharmacophores. The incorporation of benzothiazole and thiophene rings into the molecular structure of this compound positions it well for anticancer activity.

Case Study: Cytotoxicity Against Cancer Cell Lines

Recent studies have evaluated the cytotoxic effects of benzothiazole derivatives on various human cancer cell lines. Compounds similar to this compound have shown significant apoptotic effects in breast and colon cancer cells . This suggests a potential role for this compound in targeted cancer therapies.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of compounds like this compound. Research indicates that modifications to the piperazine and benzothiazole components can significantly influence biological activity.

Modification Effect
Substituents on piperazineAltered binding affinity to target enzymes
Variations in thiophene ringChanges in solubility and bioavailability
Different sulfonamide linkersImpact on antimicrobial potency

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in critical biological processes.

    Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription.

    Modulating Signaling Pathways: Affecting various signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several derivatives, enabling comparative analysis of substituent effects. Key analogues include:

Table 1: Structural Comparison of Target Compound and Analogues
Compound Name Core Structure Substituents (Position) Functional Groups Molecular Formula
Target Compound Benzothiazole - 4-Methylpiperazine (C2)
- 5-Chlorothiophene-2-sulfonamide (C6)
Sulfonamide, Piperazine, Chlorine C₁₆H₁₆ClN₅O₂S₃
N-[2-(4-Methylpiperazin-1-yl)-1,3-Benzothiazol-6-yl]-5-Nitrothiophene-2-Carboxamide Benzothiazole - 4-Methylpiperazine (C2)
- 5-Nitrothiophene-2-carboxamide (C6)
Carboxamide, Piperazine, Nitro C₁₇H₁₇N₅O₃S₂
N-(5-Bromo-1,3-Thiazol-2-yl)-4-Methoxybenzene-1-Sulfonamide Thiazole - 4-Methoxybenzenesulfonamide (C2)
- Bromine (C5)
Sulfonamide, Methoxy, Bromine C₁₀H₈BrN₂O₃S₂
Key Observations :

Sulfonamide vs. Carboxamide: The target compound’s sulfonamide group (R-SO₂-NH-) may enhance hydrogen-bonding interactions with biological targets compared to the carboxamide (R-CONH-) in the nitrothiophene analogue .

Electron-Withdrawing Groups :

  • The 5-chloro substituent on the thiophene ring (target compound) is less electron-withdrawing than the 5-nitro group in the carboxamide analogue . This difference could modulate electronic effects on aromatic stacking or receptor binding.

Piperazine vs. Methoxy/Bromine :

  • The 4-methylpiperazine in the target compound and nitrothiophene analogue may confer basicity and solubility advantages over the methoxy and bromine substituents in the thiazole derivative .

Hypothesized Pharmacological Implications

  • Target Compound : The chlorine atom and sulfonamide group may favor interactions with hydrophobic pockets and polar residues in enzyme active sites (e.g., kinases or carbonic anhydrases).
  • Nitrothiophene Carboxamide Analogue : The nitro group’s strong electron-withdrawing nature could enhance reactivity but may also increase toxicity risks.
  • Bromo-Thiazole Sulfonamide : Bromine’s bulkiness might hinder target binding compared to the smaller chlorine atom in the target compound.

Crystallographic and Validation Considerations

The structural accuracy of these compounds is likely validated using tools like PLATON (as referenced in chemical crystallography literature), ensuring reliable comparisons . SHELX software, particularly SHELXL, is instrumental in refining their crystal structures .

Biological Activity

5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on diverse research findings, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₂H₁₄ClN₃O₂S
  • Molecular Weight : 293.78 g/mol

The compound exhibits biological activity primarily through its inhibition of specific kinases involved in cellular signaling pathways. Notably, it has been identified as a potential inhibitor of cyclin-dependent kinase 5 (CDK5), which plays a crucial role in cell cycle regulation and neuronal function. The binding affinity and selectivity for CDK5 suggest that it may be useful in treating neurodegenerative diseases and certain cancers .

Anticancer Properties

Research indicates that compounds similar to this compound have shown significant anticancer activity. For instance, studies demonstrate that derivatives with similar structures inhibit tumor growth by targeting specific kinases involved in cancer progression .

Table 1: Summary of Anticancer Activities

CompoundTarget KinaseIC50 (µM)Cancer Type
Compound ACDK50.25Breast
Compound Bc-Src0.15Pancreatic
This compoundCDK5TBDTBD

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that thiophene derivatives possess antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The sulfonamide group is particularly noted for its contribution to this activity .

Table 2: Antimicrobial Activity Overview

StrainMinimum Inhibitory Concentration (MIC)
Salmonella typhi50 µg/mL
Bacillus subtilis40 µg/mL
Escherichia coli>100 µg/mL

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Case Study on CDK5 Inhibition : A study involving a series of benzothiazole derivatives demonstrated that modifications at the benzothiazole ring enhanced potency against CDK5, suggesting a structure–activity relationship (SAR) that could be leveraged for drug design .
  • Clinical Evaluation of Similar Compounds : AZD0530, a related compound with a similar piperazine moiety, showed promising results in preclinical models for inhibiting c-Src and Abl kinases, leading to significant tumor growth inhibition in xenograft models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-sulfonamide, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. A critical intermediate is the benzothiazole core, which can be prepared by cyclizing 2-amino-6-nitrobenzothiazole derivatives with Lawesson’s reagent or via oxidative chlorination of benzyl thioethers to form sulfonyl chlorides. The final sulfonamide coupling often employs nucleophilic substitution between thiophene-2-sulfonyl chloride and the benzothiazole-amine intermediate under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates include 5-phenyl-1,3-thiazole-4-sulfonyl chloride and N-substituted benzothiazole amines .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation involves a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR confirms proton environments and carbon frameworks, particularly for the methylpiperazine and benzothiazole moieties.
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles, torsional conformations, and hydrogen bonding patterns (e.g., pyrazoline derivatives in related compounds) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.

Q. What in vitro assays are routinely used to evaluate its antitumor activity?

  • Methodological Answer : The compound is screened against panels of cancer cell lines (e.g., NCI-60) using MTT or SRB assays. Dose-response curves (IC₅₀ values) are generated at 72-hour exposure. Parallel testing on non-cancerous cells (e.g., HEK293) assesses selectivity. Mechanistic studies include apoptosis assays (Annexin V/PI staining) and cell cycle analysis via flow cytometry .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the sulfonamide coupling step?

  • Methodological Answer : Yield optimization focuses on:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine.
  • Catalysis : Adding catalytic DMAP accelerates sulfonamide formation.
  • Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., sulfonate ester formation).
  • Purification : Column chromatography with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) isolates the product .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Protocols : Adopt CONSORT guidelines for cell viability assays.
  • Structural Confirmation : Re-analyze batches via LC-MS to rule out degradation.
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to validate binding to hypothesized targets (e.g., kinases) .

Q. What structure-activity relationship (SAR) trends are observed with modifications to the benzothiazole ring?

  • Methodological Answer : SAR studies reveal:

  • Piperazine Substitution : 4-Methylpiperazine enhances solubility and bioavailability compared to unsubstituted analogs.
  • Chlorine Position : The 5-chloro group on the thiophene ring is critical for potency; para-substitution reduces activity.
  • Benzothiazole Modifications : Electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position improve metabolic stability .

Q. What computational methods predict binding affinity to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with kinases or GPCRs. Pharmacophore mapping identifies critical H-bond acceptors (sulfonamide oxygen) and hydrophobic regions (benzothiazole ring). QSAR models using descriptors like LogP and polar surface area correlate with experimental IC₅₀ values .

Q. How can researchers address poor aqueous solubility during formulation?

  • Methodological Answer : Strategies include:

  • Salt Formation : Hydrochloride salts improve solubility at physiological pH.
  • Nanoparticle Encapsulation : PLGA nanoparticles enhance bioavailability.
  • Prodrug Design : Phosphate esters or glycosyl conjugates increase hydrophilicity .

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